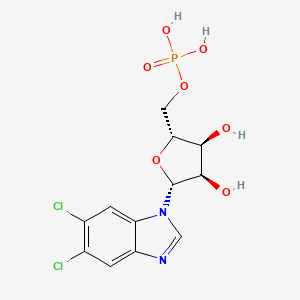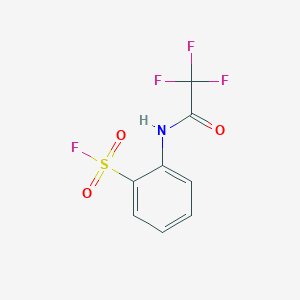
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H5F4NO3S . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of trifluoroacetamido and benzenesulfonyl fluoride groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled crystallization techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), tetrabutylammonium fluoride (TBAF), and other fluorinating agents . These reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Similar in structure but with a nitro group instead of a trifluoroacetamido group.
4-Formylbenzenesulfonyl fluoride: Contains a formyl group, used in different applications compared to 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to its trifluoroacetamido group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent interactions with proteins and other biomolecules .
Properties
CAS No. |
82422-46-6 |
|---|---|
Molecular Formula |
C8H5F4NO3S |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5F4NO3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14) |
InChI Key |
NYWPIVOTALXXSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
Synonyms |
2-TFABSF 2-trifluoroacetamidobenzenesulfonyl fluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



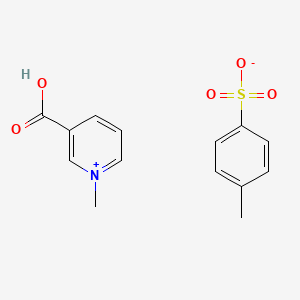

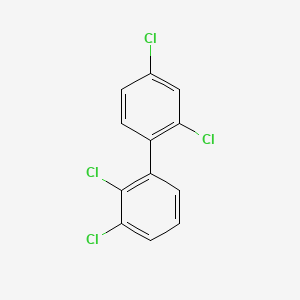
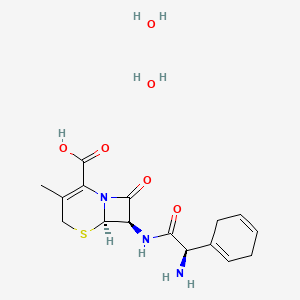
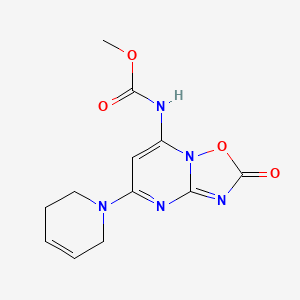
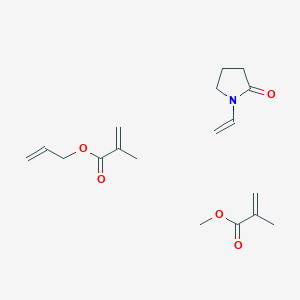
![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)

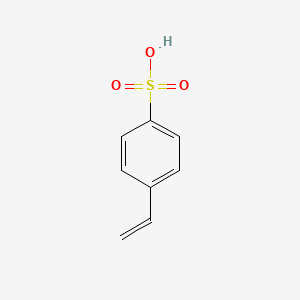
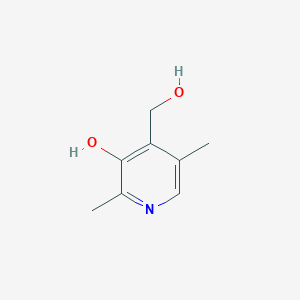

![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
